REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][S:17]([CH3:20])(=[O:19])=[O:18])[C:6]([O:8]CC)=[O:7].OS(O)(=O)=O.CC(O)=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][S:17]([CH3:20])(=[O:18])=[O:19])[C:6]([OH:8])=[O:7]
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Name
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Ethyl 3-methoxy-4-(2-(methylsulfonyl)ethoxy)benzoate
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Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)OCC)C=CC1OCCS(=O)(=O)C
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Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1300 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
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CONCENTRATION
|
Details
|
was concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (1-40% MeOH/DCM)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1OCCS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |